molecular formula C12H18N2 B1329512 1-(2-Methylbenzyl)piperazine CAS No. 5321-47-1

1-(2-Methylbenzyl)piperazine

Cat. No. B1329512
CAS RN: 5321-47-1
M. Wt: 190.28 g/mol
InChI Key: GRVNOUKHAZXMJK-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperazine is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The specific compound 1-(2-Methylbenzyl)piperazine itself is not directly mentioned in the provided papers, but the papers discuss related benzylpiperazine derivatives which can provide insights into the chemical behavior and potential applications of 1-(2-Methylbenzyl)piperazine.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, starts from 2,6-dichloro-nitrobenzene and piperazine and proceeds through these steps to achieve a total yield of 48.2% . Although the specific synthesis route for 1-(2-Methylbenzyl)piperazine is not detailed, similar methodologies could potentially be applied with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds and would similarly be used to analyze the structure of 1-(2-Methylbenzyl)piperazine.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions for 1-(2-Methylbenzyl)piperazine, but they do describe the synthesis of other benzylpiperazine derivatives, which involves reactions such as Claisen-Schmidt condensation, cyclization, and Mannich reaction . These reactions are indicative of the types of chemical transformations that benzylpiperazine derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. While the provided papers do not give specific data on the physical and chemical properties of 1-(2-Methylbenzyl)piperazine, they do provide insights into the pharmacological activities of similar compounds. For example, certain derivatives exhibit antidepressant and antianxiety activities , while others show cerebral vasodilating activity . These activities suggest that the physical properties of these compounds allow them to cross the blood-brain barrier and interact with biological targets in the central nervous system.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

  • Spectroscopic Investigation and Molecular Docking : A study by Subashini and Periandy (2017) involved spectroscopic analysis (FT-IR, FT-Raman, UV, NMR, NLO) of 1-(4-Methylbenzyl) piperazine, a compound closely related to 1-(2-Methylbenzyl)piperazine. This research highlighted its potential Non-linear optical (NLO) properties and the ability to form stable complexes with Bacillus cereus, suggesting possible inhibitory activity against this bacterium (Subashini & Periandy, 2017).

Charge Transfer Complex and DNA Binding

  • DNA Binding and Spectroscopic Studies : Another study conducted by Suresh et al. (2020) synthesized a charge transfer complex using 1-(2-methylbenzyl)piperazine. This complex was analyzed for its DNA binding capacity using UV-visible spectroscopy, indicating a potential role in genetic research and therapeutic applications (Suresh et al., 2020).

Synthesis and Biological Activities

  • Synthesis and Cardiotropic Activity : Research by Mokrov et al. (2019) involved synthesizing derivatives of 1-(methoxybenzyl)piperazine and examining their cardiotropic activity. This study demonstrated significant antiarrhythmic activity in certain models, highlighting its potential therapeutic use in cardiovascular diseases (Mokrov et al., 2019).

Medicinal Chemistry and Biological Evaluation

  • Antimicrobial Agents Synthesis : Jadhav et al. (2017) explored the antimicrobial activities of 1,4-disubstituted 1,2,3-triazole derivatives containing piperazine, showing potential as antimicrobial agents. This research aligns with the ongoing search for new antimicrobial compounds in response to antibiotic resistance (Jadhav et al., 2017).

Safety And Hazards

1-(2-Methylbenzyl)piperazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVNOUKHAZXMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201290
Record name 1-(2-Methylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperazine

CAS RN

5321-47-1
Record name 1-[(2-Methylphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylbenzyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylbenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
G Suresh, N Venkatesh, B Naveen, V Mahipal… - Journal of Solution …, 2020 - Springer
A bioactive donor, 1-(2-methylbenzyl)piperazine is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized …
Number of citations: 11 link.springer.com
L Hondebrink, EJP Hermans, S Schmeink… - Neurotoxicology, 2015 - Elsevier
Piperazine derivatives are a class of psychoactive substances applied in prescription medicines like antidepressants as well as in drugs of abuse. They are known to increase brain …
Number of citations: 14 www.sciencedirect.com
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
Z Li, B Yang, H Liu, Y Ding, Z Fang, W Shao… - International Journal of …, 2022 - mdpi.com
Target-based drug design, a high-efficiency strategy used to guide the development of novel pesticide candidates, has attracted widespread attention. Herein, various natural-derived …
Number of citations: 2 www.mdpi.com
G Meesala, AH Syeda, M Varukolu, P Tigulla - Journal of the Indian …, 2022 - Elsevier
A charge transfer hydrogen bonded complex was prepared and experimentally explored in an acetonitrile (ACN) medium between the proton acceptor (electron donor) 2, 3-Diamino-5-…
Number of citations: 2 www.sciencedirect.com
N Agrawal, J Machhi, V Rathwa, AM Kanhed, S Patel… - RSC …, 2016 - pubs.rsc.org
The 6,7-dimethoxyquinazoline scaffold was further explored to provide dual acting α1- and AT1-receptor antagonists by synthesizing a series of derivatives and biologically evaluating …
Number of citations: 3 pubs.rsc.org
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
KM Smith - 2012 - search.proquest.com
Mass spectrometry is a valuable tool in the analysis of many types of compounds. From small molecules to large proteins, mass spectrometry can help to interrogate samples and give …
Number of citations: 7 search.proquest.com
M Varukolu, M Palnati, V Nampally, S Gangadhari… - Acs Omega, 2021 - ACS Publications
A combined experimental and theoretical study of the electron donor 4-dimethylaminopyridine (4-DMAP) with the electron acceptor 2, 3-dichloro-5, 6-dicyano-p-benzoquinone (DDQ) …
Number of citations: 19 pubs.acs.org
V Nampally, MK Palnati, N Baindla, M Varukolu… - ACS …, 2022 - ACS Publications
UV–vis electronic absorption spectroscopy was used to investigate the new molecular charge transfer complex (CTC) interaction between electron donor O-phenylenediamine (OPD) …
Number of citations: 8 pubs.acs.org

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